Uracil - 51953-14-1

Uracil

Catalog Number: EVT-7899321
CAS Number: 51953-14-1
Molecular Formula: C4H4N2O2
Molecular Weight: 112.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Uracil is a pyrimidine nucleobase, one of the four fundamental building blocks of ribonucleic acid (RNA). [] It is a common and naturally occurring organic compound found in all living organisms. In RNA, uracil pairs with adenine, forming crucial hydrogen bonds that contribute to the structure and function of RNA molecules. Uracil plays a vital role in the translation of genetic information encoded in DNA into proteins, essential for various biological processes.

Future Directions

8.1. Targeted Drug Delivery: Developing uracil-based compounds that can selectively target cancer cells while minimizing damage to healthy tissues remains an active area of research. [, ]

8.2. Novel Therapeutics: Exploring the therapeutic potential of uracil derivatives beyond their established use in cancer and antiviral treatment holds promise. [, ] Investigating their applications in areas such as neurodegenerative diseases, inflammatory disorders, and parasitic infections could lead to novel therapeutic strategies.

8.3. Understanding Uracil Metabolism: Further research is needed to fully elucidate the metabolic pathways and regulation of uracil in different organisms and cell types. [, ] This knowledge will be crucial for optimizing the use of uracil-based drugs and developing novel therapeutic interventions.

8.4. Uracil in Diagnostics: Developing sensitive and specific diagnostic tools based on uracil and its derivatives could improve the detection and monitoring of various diseases. [, ]

8.5. Uracil in Nanomaterials: Exploring the use of uracil-based molecules in nanotechnology applications, such as biosensors and drug delivery systems, holds potential for advancements in various fields. []

Overview

Uracil is a pyrimidine nucleobase that plays a critical role in the structure and function of ribonucleic acid (RNA). It is one of the four primary bases found in RNA, alongside adenine, cytosine, and guanine. Uracil is characterized by its two oxo groups at positions 2 and 4 of the pyrimidine ring, distinguishing it from thymine, which is found in deoxyribonucleic acid (DNA). The molecular formula of uracil is C4H4N2O2C_4H_4N_2O_2, with a molecular weight of approximately 112.09 g/mol. It was first isolated from herring sperm in the early 1900s and has since been recognized for its biological importance and potential applications in various scientific fields .

Source

Uracil can be derived from several biological processes and synthetic methods. In nature, it is synthesized through the hydrolysis of cytosine under acidic conditions, although this method often yields low quantities . Additionally, uracil can be produced via various synthetic pathways, including oxidative synthesis from beta-dicarbonyl compounds and photocatalytic methods .

Classification

Uracil belongs to the class of organic compounds known as nucleobases, specifically pyrimidines. It is classified as a heterocyclic compound due to its nitrogen-containing ring structure. In biochemical contexts, uracil functions as a component of ribonucleotides, which are essential for RNA synthesis and metabolism.

Synthesis Analysis

Methods

The synthesis of uracil can be achieved through several methods:

  1. Oxidative Synthesis: This method involves the reaction of beta-dicarbonyl compounds or their analogs with urea or thiocarbamide. Common derivatives used include malic acid and maleic acid. The reaction typically requires dehydration and cyclization under acidic conditions .
  2. Hydrolysis of Cytosine: Uracil can also be synthesized by hydrolyzing cytosine in acidic environments, although this method is less practical due to low yields .
  3. Photocatalytic Processes: Recent advancements include using photocatalysis for synthesizing uracil from beta-alanine or ethyl formate, which can improve yields significantly compared to traditional methods .
  4. One-Pot Synthesis: A newer approach involves synthesizing uracil from ethyl acetate and ethyl formate in a single reaction step at room temperature, yielding over 70% efficiency .

Technical Details

The most widely used method employs polyphosphoric acid as a catalyst, where urea reacts with ethyl propiolate under controlled temperatures to yield uracil with yields reaching up to 75% .

Molecular Structure Analysis

Structure

Uracil's structure consists of a six-membered pyrimidine ring with two carbonyl (oxo) groups at positions 2 and 4. The structural formula can be represented as follows:

Uracil=C4H4N2O2\text{Uracil}=\text{C}_4\text{H}_4\text{N}_2\text{O}_2

Data

  • Molecular Weight: 112.09 g/mol
  • Melting Point: Approximately 335 °C
  • Solubility: Soluble in water and alcohol but less soluble in non-polar solvents.
Chemical Reactions Analysis

Reactions

Uracil participates in various chemical reactions relevant to its biological functions:

  1. Base Pairing: In RNA, uracil pairs with adenine during transcription processes.
  2. Deamination: Uracil can arise from the deamination of cytosine, leading to potential mutations if not repaired.
  3. Phosphorylation: Uracil can be phosphorylated to form uridine monophosphate (UMP), which is further phosphorylated to produce uridine triphosphate (UTP), essential for RNA synthesis .

Technical Details

Uracil's reactivity allows it to participate in metabolic pathways that are crucial for nucleic acid synthesis and energy transfer within cells.

Mechanism of Action

Process

In cellular metabolism, uracil serves as a precursor for RNA synthesis. The mechanism involves:

  1. Incorporation into RNA: Uracil is incorporated into RNA during transcription where it pairs with adenine.
  2. Role as a Prodrug: Certain derivatives of uracil act as antimetabolites in cancer therapy by inhibiting nucleotide synthesis necessary for rapidly dividing cells .

Data

Quantitative methods have been developed to measure uracil levels in DNA samples using polymerase chain reaction techniques, highlighting its significance in genetic studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.5 g/cm³.

Chemical Properties

  • pH Level: Slightly acidic when dissolved in water.
  • Stability: Stable under normal conditions but can degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Uracil has several applications across various fields:

  1. Biochemistry: As a fundamental component of RNA, it plays a crucial role in genetic information transfer.
  2. Pharmaceuticals: Derivatives of uracil are explored as potential treatments for cancer due to their ability to inhibit cell proliferation by disrupting nucleotide metabolism .
  3. Molecular Biology: Used in techniques such as quantitative polymerase chain reaction for measuring DNA damage or mutations related to uracil incorporation .
Evolutionary Biology of Uracil-Thymine Differentiation in Nucleic Acids

Selective Pressures for Thymine Substitution in DNA

The primary evolutionary driver for thymine’s dominance in DNA is the methyl-group labeling strategy that distinguishes canonical bases from mutagenic lesions. Cytosine deamination generates uracil, creating U:G mismatches. Without a mechanism to discriminate this error from legitimately incorporated uracil (in U:A pairs), repair systems would excise both, triggering unnecessary and potentially harmful DNA repair cycles. Thymine’s 5-methyl group serves as a "self/nonself" tag, enabling repair enzymes like uracil-DNA glycosylase (UDG) to selectively target uracils while sparing thymines [2] [5].

This system prevents futile repair cycles and genomic instability. When dUTP levels rise relative to dTTP—due to imbalances in nucleotide pools—DNA polymerases incorporate uracil into DNA. Subsequent excision by UDG initiates base excision repair (BER). If dUTP remains elevated, repeated incorporation and excision cause DNA strand breaks, chromosome fragmentation, and cell death—termed thymine-less death [2] [4]. Thymine thus acts as a protected form of uracil, ensuring genomic integrity.

Table 1: Consequences of Uracil in DNA vs. Thymine Substitution

ContextUracil SourceRepair OutcomeBiological Consequence
U:G mismatchCytosine deaminationUDG excises uracil → BERPrevents C→T mutations
U:A pairdUTP misincorporationUDG excises uracil → BERFutile cycles → DNA breaks (if dUTP high)
Thymine:A pairCanonical incorporationNot excisedStable replication

Cytosine Deamination as a Driver of Uracil Exclusion in Genomic DNA

Cytosine deamination occurs spontaneously at rates of 100–500 events per cell daily in mammals [4]. Hydrolytic deamination replaces cytosine’s amino group with a carbonyl, converting it to uracil. This generates U:G mismatches, which DNA polymerases read as T:A during replication, causing C→T transition mutations—the most common single-nucleotide variant in cancers and aging-related diseases [1] [7].

The threat of deamination is amplified in CpG dinucleotides, where cytosine methylation (to 5-methylcytosine) increases deamination rates 2–4-fold. Deaminated 5-methylcytosine becomes thymine, bypassing UDG detection and explaining CpG mutation hotspots in UNG/SMUG1-deficient mice [4]. This vulnerability intensified evolutionary pressure for uracil exclusion:

  • Glycosylase redundancy: Multiple UDGs (e.g., UNG, SMUG1) evolved to excise uracil from both U:G and U:A contexts. Ung−/− Smug1−/− mice show 25-fold increased genomic uracil and synergistic mutation accumulation [4].
  • Transcription-associated bias: In yeast, cytosine deamination is 3-fold higher in the non-transcribed strand (NTS) of highly expressed genes. The NTS becomes transiently single-stranded in the transcription bubble, increasing deamination susceptibility [1].

Table 2: Impact of Cytosine Deamination in Biological Contexts

ContextDeamination RateMutation RiskRepair Mechanism
CpG dinucleotides2–4× higherC→T at CpG sitesLow efficiency (TDG/MBD4)
Non-transcribed strand3× > transcribed strandG→A mutationsUDG + transcription-coupled BER
Single-stranded DNAHighly elevatedClustered mutationsAPOBEC/UDG mediation

Comparative Analysis of Uracil Tolerance in Viral, Prokaryotic, and Eukaryotic Systems

While most organisms enforce strict uracil exclusion in DNA, exceptions highlight adaptive trade-offs between genome stability and functional flexibility:

  • Viral systems: Bacteriophages PBS1/2 use uracil-DNA genomes. To evade host repair, PBS1 encodes an inhibitor protein that binds and neutralizes the host’s UDG. This permits uracil as a "tag" distinguishing viral from host DNA [5].
  • Prokaryotes: Most bacteria encode dut (dUTPase) and ung (UDG) to minimize genomic uracil. However, Mycobacteria and Plasmodia lack dCTP deaminases, relying solely on dUTPase for dUMP synthesis. Here, dUTPase is essential and a drug target [2].
  • Eukaryotic adaptations:
  • Immunological function: Activation-induced deaminase (AID) converts cytosines to uracils in immunoglobulin genes during somatic hypermutation (SHM). Error-prone BER of these uracils diversifies antibodies [1] [7].
  • Developential programming: Drosophila melanogaster larvae incorporate uracil into DNA of larval tissues destined for degradation. Lacking major UDG, uracil accumulation triggers programmed cell death during metamorphosis [5].

Table 3: Uracil Tolerance Across Biological Systems

SystemUracil RoleMolecular MechanismFunctional Outcome
Bacteriophage PBS1/2Genomic baseUDG inhibitorEvades host DNA repair
Vertebrate immunityAntibody diversificationAID-induced deamination + error-prone repairSomatic hypermutation
Drosophila developmentMetamorphosis signaldUTPase downregulation → uracil incorporationTissue-specific apoptosis

Properties

CAS Number

51953-14-1

Product Name

Uracil

IUPAC Name

1H-pyrimidine-2,4-dione

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)

InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N

SMILES

C1=CNC(=O)NC1=O

Solubility

3.6 mg/mL

Canonical SMILES

C1=CNC(=O)NC1=O

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